Sekikaic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

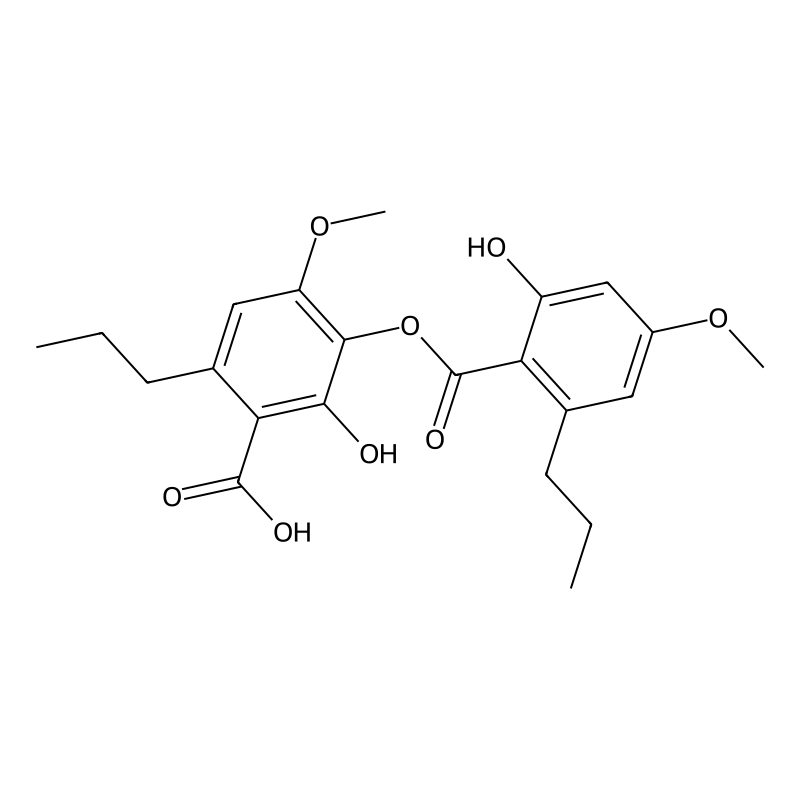

Sekikaic acid is a phenolic compound primarily derived from lichen species, particularly Hypogymnia obscurata. Its chemical structure is characterized by a complex arrangement of aromatic rings and hydroxyl groups, contributing to its diverse biological activities. The compound is identified by its CAS number 607-11-4 and has garnered attention for its potential therapeutic properties, including antioxidant and anti-diabetic effects .

- Sekikaic acid's mechanism of action for its reported biological activities is still under investigation.

- Studies suggest it might inhibit enzymes like alpha-glucosidase and alpha-amylase, which play a role in carbohydrate digestion [].

- It may also possess antioxidant properties by scavenging free radicals [].

- Further research is needed to fully understand its mechanisms.

- Data on the toxicity of sekikaic acid is limited.

- As with many lichen-derived compounds, handling with care is advisable due to the potential presence of unknown metabolites.

- More research is needed to establish its safety profile.

Antioxidant Properties

Studies have shown that Sekikaic acid exhibits antioxidant activity by scavenging free radicals in cell-free assays. It demonstrates the ability to neutralize superoxide and DPPH radicals at concentrations as low as 0.5 µM, indicating its potential for protecting cells from oxidative damage []. This property could be relevant in various research areas, including:

- Neurodegenerative diseases: Oxidative stress plays a significant role in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's. Exploring Sekikaic acid's ability to combat free radicals could contribute to the development of neuroprotective strategies [].

- Aging and age-related health issues: Oxidative damage accumulates with age and contributes to various age-related health concerns. Sekikaic acid's potential as an antioxidant could be investigated in the context of promoting healthy aging [].

Antiviral Activity

Research suggests Sekikaic acid possesses antiviral properties against the respiratory syncytial virus (RSV). Studies have demonstrated its effectiveness against the recombinant strain of RSV with an IC50 (half maximal inhibitory concentration) value of 5.69 µg/ml []. This finding warrants further investigation into Sekikaic acid's potential as a therapeutic agent against RSV infections, particularly in vulnerable populations like infants and young children.

Sekikaic acid exhibits a range of biological activities:

- Antioxidant Activity: It scavenges reactive oxygen species such as superoxide and 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating its potential for protecting cells from oxidative stress .

- Enzyme Inhibition: The compound acts as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This activity suggests its potential use in managing blood glucose levels and treating diabetes .

- Hypolipidemic Effects: Sekikaic acid may also contribute to lowering lipid levels in the blood, further supporting its role in metabolic health .

The synthesis of sekikaic acid can be achieved through various methods:

- Natural Extraction: The primary method involves extracting the compound from lichen species where it naturally occurs.

- Chemical Synthesis: Laboratory synthesis may utilize specific oxidation reactions to produce sekikaic acid from simpler phenolic precursors. This can include the aforementioned Dakin and Baeyer-Villiger oxidation reactions .

Sekikaic acid has several promising applications:

- Pharmaceuticals: Due to its antioxidant and enzyme-inhibiting properties, it is being explored for use in anti-diabetic medications and supplements.

- Nutraceuticals: Its health benefits position it as a potential ingredient in dietary supplements aimed at improving metabolic health.

- Cosmetics: The antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage to skin cells.

Recent studies have focused on the interactions of sekikaic acid with various biological molecules. For example, it has been shown to target specific interfaces within coactivator proteins, which may modulate gene expression related to metabolic processes . Such interactions highlight the compound's potential role in influencing cellular signaling pathways.

Several compounds share structural or functional similarities with sekikaic acid. Here are a few noteworthy examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Usnic Acid | Phenolic Compound | Antimicrobial, Anti-inflammatory | Found in Usnea species |

| Salazinic Acid | Phenolic Compound | Antidiabetic | Exhibits unique antioxidant properties |

| Lobaric Acid | Phenolic Compound | Antioxidant | Similar structural features |

The acetate-malonate pathway represents the fundamental biosynthetic route for sekikaic acid production in lichen-forming fungi. This pathway utilizes acetyl-coenzyme A and malonyl-coenzyme A as primary building blocks, which are condensed through iterative cycles to form polyketide chains [1] [2]. The biosynthesis of lichen depsides, including sekikaic acid, occurs via this acetyl-malonate pathway, with coenzyme A serving as the precursor and polyketide synthase enzymes facilitating the assembly process [2].

In lichen metabolism, the acetate-malonate pathway functions as the principal route for secondary metabolite synthesis. Acetyl-coenzyme A carboxylase, a biotin-dependent enzyme, catalyzes the formation of malonyl-coenzyme A from acetyl-coenzyme A and carbon dioxide, representing the first committed step in sekikaic acid biosynthesis [1]. This carboxylation reaction is rate-controlling and subject to regulatory mechanisms that influence the overall production of polyketide metabolites.

The pathway proceeds through sequential decarboxylative condensations, where malonyl-coenzyme A units are added to the growing polyketide chain. During sekikaic acid biosynthesis, this process generates the carbon skeleton that ultimately forms the two aromatic rings characteristic of depside structures [2]. The pathway efficiency is influenced by substrate availability, carbon flux distribution, and environmental conditions that affect the lichen symbiosis.

Table 1: Biosynthetic Processes and Regulatory Mechanisms in Sekikaic Acid Production

| Biosynthetic Process | Key Enzymes/Elements | Function in Sekikaic Acid Biosynthesis | Regulatory Mechanisms | Research Evidence |

|---|---|---|---|---|

| Acetate-Malonate Pathway | Acetyl-CoA, Malonyl-CoA, PKS | Primary carbon backbone assembly | Substrate availability, Carbon flux | Isotope labeling studies, Metabolic analysis |

| Polyketide Synthase Activity | Non-reducing PKS, SAT domain, TE domain | Phenolic ring synthesis and dimerization | Domain organization, Protein interactions | Gene expression analysis, Heterologous expression |

| Depside Formation | Ester bond formation, Aromatic ring condensation | Ester linkage between orsellinic acid units | Enzyme specificity, Catalytic efficiency | Structural studies, Biochemical assays |

| Methylation Reactions | O-methyltransferase, S-adenosylmethionine | Addition of methoxy groups to aromatic rings | SAM availability, Enzyme specificity | Enzyme characterization, Product analysis |

| Gene Regulation | Transcription factors, BGCs | Controls expression of biosynthetic genes | Environmental conditions, Growth phase | Transcriptome analysis, Gene knockout studies |

| Chemosyndrome Formation | 4'-O-demethylsekikaic acid, Homosekikaic acid | Associated satellite metabolites | Metabolic pathway coordination | Chemical analysis, TLC identification |

Role of Polyketide Synthases (PKS)

Polyketide synthases serve as the central biosynthetic enzymes responsible for sekikaic acid production in lichen-forming fungi. These complex megaenzymes utilize a modular architecture to assemble acetate and malonate units into the characteristic aromatic structures found in depsides [3] [4]. Non-reducing polyketide synthases, specifically, are responsible for the biosynthesis of aromatic polyketides, including the orsellinic acid derivatives that form the basis of sekikaic acid structure [5] [6].

The non-reducing PKS involved in sekikaic acid biosynthesis contains several essential domains: the ketosynthase domain for carbon-carbon bond formation, the acyltransferase domain for substrate selection, the acyl carrier protein domain for intermediate transport, and the thioesterase domain for product release [3]. Recent research has demonstrated that a single lichen PKS can synthesize two phenolic rings and join them by an ester linkage to form the complete depside product [4] [6].

The starter-unit acyltransferase domain plays a particularly crucial role in depside formation by facilitating the esterification process between aromatic rings [7] [8]. This domain exhibits previously undescribed chemistry, demonstrating the unique evolutionary adaptations of lichen PKS systems. The thioesterase domain collaborates with the SAT domain to catalyze the dimerization process, requiring specific protein-protein interactions for optimal function [7].

Phylogenetic analysis reveals that lichen PKS genes form distinct clades from other fungal polyketide synthases, indicating specialized evolutionary adaptations for depside biosynthesis [3] [5]. These enzymes demonstrate substrate promiscuity and can produce multiple related metabolites through slight modifications in domain function or regulatory control.

Enzymatic Mechanisms of Depside Formation

The formation of depside bonds represents a critical step in sekikaic acid biosynthesis, involving the esterification of two orsellinic acid-derived units. This process occurs through the coordinated action of PKS domains, particularly the starter-unit acyltransferase and thioesterase domains [7] [8]. The mechanism involves the synthesis of individual aromatic rings followed by their condensation through ester bond formation.

Recent biochemical studies have elucidated that depside bond formation requires the interaction between the SAT and TE domains of the same non-reducing PKS [7]. The SAT domain facilitates the loading and positioning of starter units, while the TE domain catalyzes both the release of the first aromatic unit and its subsequent esterification with the second unit. This represents a novel mechanism where a single enzyme system orchestrates both ring synthesis and dimerization.

The enzymatic process begins with the synthesis of orsellinic acid derivatives through standard polyketide chain elongation and cyclization mechanisms [6] [9]. The methyltransferase activity, often integrated within the PKS or provided by associated enzymes, introduces methoxy groups at specific positions on the aromatic rings [9]. The propyl side chains characteristic of sekikaic acid are generated through chain elongation and reduction processes.

Substrate specificity in depside formation is determined by the architecture of the PKS active site and the conformational flexibility of the enzyme domains [7]. The formation of heterodimeric depsides, such as those containing different substituents on each aromatic ring, requires precise substrate recognition and positioning mechanisms within the enzyme complex.

Genetic Regulation of Sekikaic Acid Production

The genetic regulation of sekikaic acid production involves complex interactions between biosynthetic gene clusters, environmental signals, and metabolic networks within lichen-forming fungi. Biosynthetic gene clusters containing PKS genes and associated tailoring enzymes are subject to transcriptional control mechanisms that respond to growth conditions, nutritional status, and symbiotic interactions [10] [11] [12].

Transcriptome analysis has revealed that PKS gene expression is highly regulated during different growth phases and environmental conditions [5] [13]. The expression of sekikaic acid biosynthetic genes correlates with specific carbon sources, with certain carbohydrates enhancing PKS gene transcription and subsequent metabolite production [14]. Ribitol, the primary carbohydrate produced by the algal symbiont in Ramalina species, specifically upregulates certain PKS genes involved in secondary metabolite production.

Environmental factors significantly influence the regulation of sekikaic acid biosynthesis. Light exposure, temperature fluctuations, and desiccation stress can trigger changes in gene expression patterns that affect secondary metabolite production [12] [15]. These regulatory responses may serve adaptive functions, allowing lichens to modulate their chemical defenses and stress tolerance mechanisms in response to environmental challenges.

The regulatory network involves both positive and negative control elements. Gene regulation occurs through epigenetic mechanisms, including DNA methylation and histone modifications, which can influence the chromatin structure around biosynthetic gene clusters [10]. The finding that gene regulation rather than genetic diversity determines chemotype variation in some lichen species highlights the importance of regulatory mechanisms in controlling metabolite production [10] [11].

Sekikaic Acid Chemosyndrome

The sekikaic acid chemosyndrome represents a characteristic metabolic profile consisting of sekikaic acid as the major compound accompanied by structurally related satellite metabolites. This chemosyndrome includes 4'-O-demethylsekikaic acid and homosekikaic acid as the primary associated compounds [16] [17] [18]. The presence of these related metabolites indicates the operation of coordinated biosynthetic pathways that generate structural variants through modifications of the core sekikaic acid structure.

The formation of satellite metabolites within the chemosyndrome results from the substrate promiscuity of biosynthetic enzymes and the presence of multiple tailoring enzymes that can modify the basic depside structure [16]. Methyltransferases with varying substrate specificities contribute to the diversity of methylation patterns observed in chemosyndrome compounds. The degree of methylation can vary at different positions on the aromatic rings, generating compounds with distinct biological activities and physical properties.

Cultured mycobionts of sekikaic acid-producing lichens consistently produce the complete chemosyndrome when grown on appropriate media, demonstrating the genetic programming of this metabolic profile [17]. The ratio of major to satellite compounds can vary depending on culture conditions, enzyme expression levels, and substrate availability. This variability suggests that the chemosyndrome composition may serve as a metabolic fingerprint for specific environmental conditions or developmental stages.

The biological significance of the chemosyndrome extends beyond simple metabolic redundancy. Different components may exhibit complementary biological activities, providing broader protective functions than any single compound alone [19] [20]. The structural diversity within the chemosyndrome also offers evolutionary advantages by providing multiple chemical solutions to environmental challenges.

Comparative Biosynthesis with Other Lichen Metabolites

Comparative analysis of sekikaic acid biosynthesis with other lichen metabolites reveals both conserved mechanisms and unique adaptations within lichen secondary metabolism. The fundamental acetate-malonate pathway serves as the common foundation for diverse lichen compounds, including other depsides, depsidones, and dibenzofuranones [21] [2]. However, the specific enzymatic modifications and regulatory mechanisms vary significantly among different metabolite classes.

Lecanoric acid, another common lichen depside, shares the basic biosynthetic machinery with sekikaic acid but exhibits simpler structural features. The production of lecanoric acid requires fewer tailoring steps, lacking the extensive methylation and side-chain modifications characteristic of sekikaic acid [4] [6]. This comparison highlights how metabolic complexity can evolve through the acquisition of additional enzymatic functions within biosynthetic gene clusters.

Depsidone biosynthesis, exemplified by compounds such as salazinic acid, requires additional enzymatic steps beyond depside formation. The conversion of depsides to depsidones involves cytochrome P450-mediated ether bond formation between the aromatic rings [22] [10]. This transformation represents an evolutionary elaboration of the basic depside biosynthetic framework, demonstrating how enzyme recruitment can generate new metabolite classes.

The biosynthesis of usnic acid represents a different evolutionary solution within lichen polyketide metabolism. Unlike depsides, usnic acid formation involves the cyclization of polyketide chains into dibenzofuranone structures through specialized PKS activities [23] [24]. The comparative analysis reveals that lichen-forming fungi have evolved diverse strategies for polyketide modification, each adapted to specific ecological functions and chemical requirements.

Table 2: Comparative Analysis of Lichen Metabolite Biosynthesis

| Metabolite | Chemical Class | Core PKS Type | Key Modifications | Lichen Genera | Biological Activity |

|---|---|---|---|---|---|

| Sekikaic Acid | Depside | Non-reducing PKS | Methylation, Propyl chains | Ramalina, Cladonia | Antioxidant, Antidiabetic |

| Lecanoric Acid | Depside | Non-reducing PKS | Simple ester formation | Multiple genera | Antioxidant |

| Salazinic Acid | Depsidone | Non-reducing PKS + P450 | Ether bridge formation | Stereocaulon, Parmelia | Antimicrobial |

| Usnic Acid | Dibenzofuranone | Non-reducing PKS | Methylation, Cyclization | Usnea, Cladonia | Antimicrobial, Antiviral |

| Atranorin | Depside | Non-reducing PKS | Methylation | Parmelia, Evernia | Antimicrobial |

| Evernic Acid | Depside | Non-reducing PKS | Methylation, Side chains | Evernia, Ramalina | Allelopathic |